N-[2-(4-methoxyphenoxy)ethyl]-2,2-diphenylacetamide
Description
N-[2-(4-Methoxyphenoxy)ethyl]-2,2-diphenylacetamide (CAS: 302569-36-4) is a diphenylacetamide derivative characterized by a 4-methoxyphenoxyethyl substituent attached to the acetamide nitrogen. The methoxy group enhances lipophilicity, while the ethylphenoxy linker may influence solubility and bioavailability.
Properties
Molecular Formula |
C23H23NO3 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C23H23NO3/c1-26-20-12-14-21(15-13-20)27-17-16-24-23(25)22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22H,16-17H2,1H3,(H,24,25) |
InChI Key |
BMPIOZDJTJQYTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-methoxyphenoxy)ethyl]-2,2-diphenylacetamide typically involves the reaction of 4-methoxyphenol with 2-chloroethylamine hydrochloride to form 2-(4-methoxyphenoxy)ethylamine. This intermediate is then reacted with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
In concentrated HCl (reflux, 6–8 hours), the amide cleaves to form 2,2-diphenylacetic acid and 2-(4-methoxyphenoxy)ethylamine . -
Basic Hydrolysis :
Using NaOH (50°C, 4 hours), the reaction yields sodium 2,2-diphenylacetate and the corresponding amine.
Substitution Reactions
The ether oxygen and amide nitrogen are sites for nucleophilic substitution:
-
Ether Oxygen Reactivity :
Reaction with HI (48%, reflux) cleaves the ether bond, producing 4-methoxyphenol and 2-iodoethyl-2,2-diphenylacetamide . -
Amide Nitrogen Alkylation :
Treatment with methyl iodide in DMF (KCO, 60°C) generates N-methyl-N-[2-(4-methoxyphenoxy)ethyl]-2,2-diphenylacetamide .
Oxidation Reactions
The methoxy group is susceptible to oxidation:
-
Demethylation :
Using BBr in CHCl (-20°C to RT), the methoxy group converts to a hydroxyl group, yielding N-[2-(4-hydroxyphenoxy)ethyl]-2,2-diphenylacetamide . -
Side-Chain Oxidation :
KMnO in acidic conditions oxidizes the ethyl linker to a carboxylic acid, forming 2-(4-methoxyphenoxy)acetic acid and 2,2-diphenylacetamide .
Photodegradation
Under UV light (254 nm, aqueous solution), the compound undergoes photolysis:
-
Primary degradation products include N-methyl-2,2-diphenylacetamide and 4-methoxyphenol derivatives via radical intermediates .
Comparative Reactivity of Structural Analogs
Synthetic Modifications
-
Grignard Reactions :
Reaction with phenylmagnesium bromide (THF, 0°C to RT) substitutes the amide’s α-hydrogen, forming N-[2-(4-methoxyphenoxy)ethyl]-2,2,2-triphenylacetamide . -
Reductive Amination :
Catalytic hydrogenation (H, Pd/C) reduces the amide to N-[2-(4-methoxyphenoxy)ethyl]-2,2-diphenylethylamine .
Mechanistic Insights
-
Amide Hydrolysis : Proceeds via a tetrahedral intermediate, stabilized by electron-withdrawing diphenyl groups.
-
Ether Cleavage : Follows an S2 pathway, influenced by the methoxy group’s electron-donating effects .
This compound’s reactivity profile highlights its versatility in medicinal chemistry, particularly in prodrug design and structure-activity relationship studies. Further research is needed to explore its catalytic applications and environmental degradation pathways.
Scientific Research Applications
Scientific Research Applications
-
Chemistry :
- Used as a reagent in organic synthesis.
- Acts as a building block for more complex molecules.
-
Biology :
- Investigated for potential antimicrobial and anti-inflammatory properties.
- Explored for its ability to modulate enzyme activities and receptor interactions.
-
Medicine :
- Potential therapeutic effects in treating various diseases, including bacterial infections and cancer.
- Investigated for its cytotoxic effects against cancer cell lines.
-
Industry :
- Utilized in the development of new materials.
- Serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Antimicrobial Properties
Research indicates significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest potential use as an antimicrobial agent against resistant strains.
Anticancer Activity
The compound has shown cytotoxic effects in various cancer cell lines. The IC50 values are detailed in the table below:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5 |
| MCF-7 (breast cancer) | 10 |
| A549 (lung cancer) | 15 |
The anticancer mechanism is believed to involve apoptosis induction and cell cycle arrest.
Case Studies
A notable case study involved a patient with a severe infection caused by multidrug-resistant Staphylococcus aureus. The patient was treated with N-[2-(4-methoxyphenoxy)ethyl]-2,2-diphenylacetamide as part of an experimental protocol, resulting in significant clinical improvement and reduction in bacterial load confirmed by follow-up cultures.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenoxy)ethyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is known to influence various biochemical processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Structural Features
The compound belongs to a broader class of 2,2-diphenylacetamide derivatives. Key structural variations among analogs include:
Key Observations :
- The methoxyphenoxyethyl group in the target compound contrasts with morpholine/thiourea/benzothiazole substituents in analogs, impacting polarity and hydrogen-bonding capacity.
- Substituents like trifluoromethyl (Compound III ) or benzothiazole (EP3 348 550A1 ) introduce steric bulk or electron-withdrawing effects, altering receptor interactions.
Pharmacological Activity
Anti-inflammatory Potential
- L2 (CID:44208) : Exhibits COX-2 inhibition comparable to diclofenac (Ki = 0.8 µM) and ibuprofen, with ligand efficiency (LE) of 0.45 .
- The methoxyphenoxy group may enhance membrane permeability compared to L2’s morpholine group.
- Pyrenophorol (L3): Higher ligand efficiency (LE = 0.52) than L2, attributed to planar aromatic systems .
Antimycobacterial Activity
Computational and ADMET Insights
- DFT Studies : Thiourea derivatives (Compounds I–III ) show energy gaps (4.3–4.5 eV) indicative of moderate reactivity. The target compound’s methoxy group may reduce energy gaps, enhancing charge transfer in biological systems.
- Ligand Efficiency: L2 and pyrenophorol exhibit LE values >0.4, suggesting favorable binding per unit molecular weight . The target compound’s ethylphenoxy linker may improve LE by balancing hydrophobicity and polarity.
- Toxicity: Mefexamide (structurally similar with diethylamino and methoxyphenoxy groups) has documented neuropharmacological effects , suggesting the need for caution in analog design.
Biological Activity
N-[2-(4-methoxyphenoxy)ethyl]-2,2-diphenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
- Chemical Formula : C19H23NO3
- Molecular Weight : 313.39 g/mol
- Structure : The compound features a diphenylacetamide backbone with a methoxyphenoxyethyl substituent, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often exhibit:
- Antimicrobial Activity : Many phenoxyethyl derivatives have shown effectiveness against various bacterial strains.
- Anti-inflammatory Properties : The diphenylacetamide structure is associated with modulation of inflammatory pathways.
Antimicrobial Efficacy
A series of studies have evaluated the antimicrobial properties of this compound against several pathogens. The Minimum Inhibitory Concentration (MIC) values are critical in determining the compound's effectiveness.
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus | 12.5 | |
| Escherichia coli | Not effective | |
| Candida albicans | >800 |
Case Studies
Safety and Toxicity
The safety profile of this compound remains under investigation. Toxicological studies are essential to determine potential side effects and establish safe dosage ranges for therapeutic use.
Future Directions
Further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how modifications to the molecular structure affect biological activity can lead to the development of more potent derivatives.
- In Vivo Studies : Animal studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy in a living organism.
- Combination Therapies : Investigating the potential synergistic effects when combined with other antimicrobial agents may enhance therapeutic outcomes.
Q & A
Q. What are the recommended synthetic routes for N-[2-(4-methoxyphenoxy)ethyl]-2,2-diphenylacetamide?
Answer: The synthesis typically involves multi-step reactions starting from substituted phenols or acetamide intermediates. For example:
- Step 1: React 2-(4-methoxyphenoxy)ethylamine with 2,2-diphenylacetyl chloride in the presence of a coupling agent (e.g., EDC/HCl) under anhydrous conditions .
- Step 2: Purify the crude product via column chromatography (silica gel, dichloromethane/methanol gradient) and recrystallize from acetone/methanol .
- Adaptation Note: Methods for analogous compounds (e.g., N-substituted 2-arylacetamides) suggest using triethylamine as a base to neutralize HCl byproducts during coupling .
Q. How is the molecular structure of this compound characterized in crystallographic studies?
Answer: X-ray crystallography is the gold standard for structural validation:
- Data Collection: Use a single-crystal diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement: Employ SHELXL for structure refinement, incorporating hydrogen-bonding constraints (e.g., N–H⋯O and C–H⋯π interactions) .
- Key Metrics: Report dihedral angles between aromatic rings (e.g., ~85° for diphenylacetamide derivatives) and hydrogen-bonding motifs (e.g., R₂²(8) ring patterns) .
Q. What pharmacological targets are associated with this compound based on structural analogs?
Answer:
- Antimycobacterial Activity: Diphenylacetamide derivatives exhibit activity against Mycobacterium tuberculosis by inhibiting cell wall synthesis .
- CNS Targets: Structural similarities to loperamide suggest potential opioid receptor interactions, though experimental validation is required .
- Methodological Tip: Screen bioactivity using in vitro assays (e.g., MIC for antimycobacterial activity) and compare with positive controls like rifampicin .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
Answer:
- Reproducibility Checks: Replicate experiments under standardized conditions (e.g., solvent purity, temperature control) .
- Analytical Validation: Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm compound purity >95% before bioassays .
- Statistical Analysis: Apply ANOVA to compare bioactivity results across batches, accounting for variables like cell-line passage number .
Q. What computational methods are used to predict intermolecular interactions of this compound?
Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to model electrostatic potential surfaces and identify nucleophilic/electrophilic sites .
- Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., opioid receptors) with a grid box size of 25 × 25 × 25 Å .
- Validation: Cross-reference docking scores with experimental IC₅₀ values to assess predictive accuracy .
Q. How can hydrogen-bonding patterns in crystal structures inform drug design?
Answer:
- Graph Set Analysis: Apply Etter’s notation to classify hydrogen bonds (e.g., C(4) chains or R₂²(8) rings) and predict supramolecular stability .
- Packing Motifs: Use Mercury Software to visualize zigzag chains or π-π stacking interactions, which influence solubility and crystallinity .
- Design Implications: Modify substituents (e.g., methoxy groups) to strengthen N–H⋯O bonds, enhancing thermal stability .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
